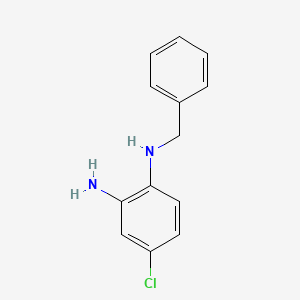![molecular formula C15H21NO4 B1333087 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid CAS No. 284493-54-5](/img/structure/B1333087.png)
3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid is an organic compound with the molecular formula C15H21NO4. It is a derivative of propanoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a 2-methylphenyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Propanoic Acid Derivative: The Boc-protected amino acid is then reacted with 2-methylphenylacetic acid under conditions that facilitate the formation of the desired propanoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of automated synthesis equipment and stringent purification processes such as crystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Common Reagents and Conditions:
Boc Protection: Boc-Cl, TEA, dichloromethane (DCM).
Deprotection: TFA, methylene chloride (CH2Cl2).
Coupling: DCC, NHS, dimethylformamide (DMF).
Major Products:
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Peptide Chains: Coupling reactions with other amino acids form peptide chains.
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Studies: Utilized in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: Employed in the synthesis of novel materials with specific properties.
作用機序
The mechanism by which 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid exerts its effects depends on its application. In peptide synthesis, it acts as a protected amino acid, preventing unwanted side reactions during chain elongation. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds.
Molecular Targets and Pathways:
Enzymatic Reactions: Targets specific enzymes in biochemical pathways, often used to study enzyme kinetics and inhibition.
Receptor Binding: Potentially interacts with biological receptors, influencing cellular pathways.
類似化合物との比較
3-[(Tert-butoxycarbonyl)amino]-3-phenylpropanoic acid: Similar structure but lacks the 2-methyl group on the phenyl ring.
3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid: Similar structure with a methyl group at the 4-position of the phenyl ring.
Uniqueness: 3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid is unique due to the presence of the 2-methyl group, which can influence its reactivity and interactions in synthetic and biological applications. This structural feature can affect the steric and electronic properties of the compound, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMSBGBNGEQDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377432 |
Source


|
| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284493-54-5 |
Source


|
| Record name | 3-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)




![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

![Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1333050.png)

